N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C29H36N4O3 and its molecular weight is 488.632. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
- A study by Sa̧czewski et al. (2006) found that a similar compound, 2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrile, demonstrated remarkable activity against the melanoma MALME-3 M cell line (Sa̧czewski et al., 2006).
- Alexander L. Ruchelman et al. (2004) identified a compound with a similar structure, exhibiting potent topoisomerase I-targeting activity and cytotoxicity in cancer treatment (Ruchelman et al., 2004).
Antimicrobial and Antioxidant Activities
- Divyesh Patel et al. (2012) synthesized thiazolidinone derivatives, including a similar compound, showing significant antimicrobial activity against various bacterial and fungal strains (Patel et al., 2012).
- Manav Malhotra et al. (2013) prepared derivatives that demonstrated potent antimicrobial and antioxidant activities, including hydrogen peroxide scavenging activity (Malhotra et al., 2013).
Gastrointestinal Prokinetic Activity
- J. Sakaguchi et al. (1992) explored N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives for their gastrointestinal prokinetic and antiemetic activities, finding potential in novel compounds (Sakaguchi et al., 1992).
Fluorescent Molecular Probes
- Huan Wang et al. (2015) developed fluorescent probes with aggregation-enhanced emission features, including derivatives of the compound for real-time monitoring of carbon dioxide levels (Wang et al., 2015).
- Z. Diwu et al. (1997) synthesized solvatochromic dyes incorporating a similar structure, useful as fluorescent molecular probes in biological studies (Diwu et al., 1997).
Nonlinear Optical Absorption
- K. Rahulan et al. (2014) investigated the nonlinear optical properties of a compound with a similar structure, suggesting its potential for optical device applications (Rahulan et al., 2014).
Anticonvulsant Activity
- K. Kamiński et al. (2011) synthesized and tested compounds including 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones for anticonvulsant activity, finding several molecules effective in seizure models (Kamiński et al., 2011).
Antitumor Agents
- G. Atwell et al. (1989) explored phenyl-substituted derivatives as potential antitumor agents, finding compounds with significant in vivo solid tumor activity (Atwell et al., 1989).
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-2,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N4O3/c1-31(2)23-12-10-22(11-13-23)27(33-18-16-32(17-19-33)24-8-6-5-7-9-24)21-30-29(34)26-15-14-25(35-3)20-28(26)36-4/h5-15,20,27H,16-19,21H2,1-4H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIMRGRDAXTPJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=C(C=C(C=C2)OC)OC)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.